Triacontyldimethylchlorosilane
Overview
Description
Triacontyldimethylchlorosilane is a long-chain organosilicon compound with the molecular formula C32H67ClSi. This compound is part of the silane family, which is characterized by silicon atoms bonded to hydrogen and/or organic groups. Silanes are widely used in various industrial applications due to their unique chemical properties, including their ability to form strong bonds with both organic and inorganic materials .
Mechanism of Action
Mode of Action
As a silane compound, it may interact with various materials to form bonds, altering the properties of the material surface . .
Biochemical Pathways
Silane compounds are generally used in industrial applications rather than biological ones
Result of Action
As a silane compound, it is primarily used in materials science and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, chlorodimethyltriacontyl- typically involves the reaction of triacontyl alcohol with chlorodimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction can be represented as follows:
C30H61OH+ClSi(CH3)2H→C30H61Si(CH3)2Cl+H2O
Industrial Production Methods
Industrial production of silane compounds often involves the Müller-Rochow process, where silicon is reacted with methyl chloride in the presence of copper as a catalyst. This process produces a mixture of chlorosilanes, which can then be separated and purified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Triacontyldimethylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as alkoxy or amino groups.
Hydrosilylation: The compound can react with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds.
Oxidation and Reduction: Silanes can be oxidized to form silanols or reduced to form silanes with different substituents
Common Reagents and Conditions
Catalysts: Platinum, palladium, and rhodium are commonly used catalysts for hydrosilylation reactions.
Solvents: Anhydrous solvents such as toluene or hexane are often used to prevent hydrolysis.
Temperature: Reactions are typically carried out at elevated temperatures to increase reaction rates.
Major Products Formed
Silanols: Formed by the oxidation of silanes.
Organosilicon Compounds: Formed by hydrosilylation reactions with alkenes or alkynes.
Scientific Research Applications
Triacontyldimethylchlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance durability and resistance to environmental factors .
Comparison with Similar Compounds
Similar Compounds
Chlorotrimethylsilane: A smaller silane compound used in similar applications but with different reactivity and properties.
Methyltrichlorosilane: Another chlorosilane with different substituents, used in the production of silicone polymers .
Uniqueness
Triacontyldimethylchlorosilane is unique due to its long alkyl chain, which provides enhanced hydrophobicity and flexibility compared to shorter silanes. This makes it particularly useful in applications requiring water repellency and flexibility, such as coatings and sealants .
Properties
IUPAC Name |
chloro-dimethyl-triacontylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H67ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34(2,3)33/h4-32H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAADEYIJKBTPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H67ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2072176 | |
Record name | Silane, chlorodimethyltriacontyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2072176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70851-52-4 | |
Record name | Triacontyldimethylchlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70851-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, chlorodimethyltriacontyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070851524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chlorodimethyltriacontyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, chlorodimethyltriacontyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2072176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodimethyltriacontylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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